1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)-
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Overview
Description
1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a phenylmethyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)- typically involves the reaction of pyrrole with benzyl chloride and pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the phenylmethyl or pyrrolidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 1-(phenylmethyl)-2-(1-pyrrolidinyl)-
- 1H-Pyrrole, 1-(phenylmethyl)-4-(1-pyrrolidinyl)-
- 1H-Pyrrole, 1-(phenylmethyl)-5-(1-pyrrolidinyl)-
Uniqueness
1H-Pyrrole, 1-(phenylmethyl)-3-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
61720-38-5 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-benzyl-3-pyrrolidin-1-ylpyrrole |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(7-3-1)12-16-11-8-15(13-16)17-9-4-5-10-17/h1-3,6-8,11,13H,4-5,9-10,12H2 |
InChI Key |
KLRHOHDLYUNKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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